(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353989-53-3
VCID: VC8234400
InChI: InChI=1S/C14H28N2O2/c1-10(2)15-11-6-8-12(9-7-11)16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17)
SMILES: CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C
Molecular Formula: C14H28N2O2
Molecular Weight: 256.38

(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

CAS No.: 1353989-53-3

Cat. No.: VC8234400

Molecular Formula: C14H28N2O2

Molecular Weight: 256.38

* For research use only. Not for human or veterinary use.

(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester - 1353989-53-3

Specification

CAS No. 1353989-53-3
Molecular Formula C14H28N2O2
Molecular Weight 256.38
IUPAC Name tert-butyl N-[4-(propan-2-ylamino)cyclohexyl]carbamate
Standard InChI InChI=1S/C14H28N2O2/c1-10(2)15-11-6-8-12(9-7-11)16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17)
Standard InChI Key DGOMFIXMWCIEBX-UHFFFAOYSA-N
SMILES CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Features

The IUPAC name, tert-butyl NN-[4-(propan-2-ylamino)cyclohexyl]carbamate, reflects its stereochemistry, where the cyclohexyl ring adopts a chair conformation with substituents in equatorial positions for minimal steric strain. The trans-configuration of the isopropylamino and carbamate groups is inferred from analogous compounds, such as benzyl [trans-4-(isopropylamino)cyclohexyl]carbamate (CAS 1353973-35-9), which shares a similar backbone .

Key identifiers include:

  • SMILES: CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C

  • InChI Key: DGOMFIXMWCIEBX-UHFFFAOYSA-N

  • PubChem CID: 66569216

The tert-butyl group enhances solubility in nonpolar solvents, while the isopropylamino moiety contributes to hydrogen-bonding potential, critical for biological activity.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

  • Cyclohexane Functionalization: Introduction of the isopropylamino group via nucleophilic substitution or reductive amination.

  • Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to protect the amine.

  • Purification: Chromatography or crystallization to achieve >95% purity .

For example, a related synthesis of tert-butyl NN-[trans-4-(hydroxymethyl)cyclohexyl]carbamate employs methanesulfonyl chloride for hydroxyl group activation, followed by cyanide substitution . Similar methodologies likely apply to the target compound.

Industrial Production

Industrial processes optimize reaction conditions (e.g., temperature, catalyst loading) to maximize yield (>80%) and purity. Continuous-flow systems reduce processing time, while green solvents like ethyl acetate minimize environmental impact .

Physicochemical Properties

PropertyValue
Molecular Weight256.38 g/mol
SolubilitySoluble in DCM, THF, DMSO
Boiling PointNot reported
StabilityStable at room temperature

The tert-butyl group imparts lipophilicity (logP2.8\log P \approx 2.8), favoring membrane permeability in biological systems.

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey Functional Group
Benzyl [trans-4-(isopropylamino)cyclohexyl]carbamate290.4 g/molBenzyl ester
tert-butyl NN-[4-(isopropylamino)cyclohexyl]carbamate256.38 g/moltert-butyl carbamate

The tert-butyl derivative exhibits superior stability under acidic conditions compared to the benzyl ester, which is prone to hydrolysis .

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